molecular formula C11H9O4- B14656330 3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate CAS No. 46425-21-2

3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate

Cat. No.: B14656330
CAS No.: 46425-21-2
M. Wt: 205.19 g/mol
InChI Key: NWHOAXHJVDBUCD-UHFFFAOYSA-M
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Description

3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the benzoate group is linked to a prop-2-en-1-yl group through an oxycarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with prop-2-en-1-yl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Temperature: Reflux conditions to drive the reaction to completion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into benzoic acid and prop-2-en-1-yl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst

Major Products Formed

    Hydrolysis: Benzoic acid and prop-2-en-1-yl alcohol

    Oxidation: Prop-2-en-1-aldehyde or prop-2-en-1-oic acid

    Substitution: Various substituted benzoates depending on the electrophile used

Scientific Research Applications

3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a methyl group.

    Ethyl benzoate: An ester of benzoic acid with an ethyl group.

    Propyl benzoate: An ester of benzoic acid with a propyl group.

Uniqueness

3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other benzoate esters. This uniqueness makes it valuable for specific applications where other esters may not be suitable.

Properties

IUPAC Name

3-prop-2-enoxycarbonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-6-15-11(14)9-5-3-4-8(7-9)10(12)13/h2-5,7H,1,6H2,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHOAXHJVDBUCD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC(=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630346
Record name 3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46425-21-2
Record name 3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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